Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554894
InChI: InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13)
SMILES:
Molecular Formula: C10H9BrN2O3S
Molecular Weight: 317.16 g/mol

Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate

CAS No.:

Cat. No.: VC16554894

Molecular Formula: C10H9BrN2O3S

Molecular Weight: 317.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate -

Specification

Molecular Formula C10H9BrN2O3S
Molecular Weight 317.16 g/mol
IUPAC Name methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13)
Standard InChI Key ZTYYDEXDHBJCSF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1C(=O)OC)SC(=N2)N)Br

Introduction

Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. It features a molecular formula of C10H9BrN2O3S and a molecular weight of approximately 317.16 g/mol. This compound is characterized by a benzo[d]thiazole core, which includes a benzene ring fused to a thiazole ring, along with functional groups such as an amino group, a bromo substituent, and a methoxy group. These structural features contribute to its chemical reactivity and potential biological activities.

Potential Applications and Biological Activities

Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate has garnered interest due to its potential applications in medicinal chemistry. Compounds within this class are recognized for their diverse biological activities, including antimicrobial and anticancer properties. Research indicates that these compounds may exhibit anti-inflammatory and anticancer properties through their ability to modulate biochemical pathways.

Potential ApplicationDescription
Antimicrobial ActivityPotential against various pathogens
Anticancer ActivityPotential against cancer cell lines
Anti-inflammatory ActivityPotential to modulate inflammatory pathways

Interaction Studies and Similar Compounds

Interaction studies involving methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate focus on its binding affinity with biological targets such as proteins or enzymes. Preliminary data suggest it may interact with certain receptors or enzymes, but comprehensive studies are required to elucidate these interactions fully.

Several compounds share structural similarities with methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate. Notable examples include:

Compound NameSimilarity Index
Methyl benzo[d]thiazole-6-carboxylate0.93
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate0.87
Ethyl 2-chloro-6-benzothiazolecarboxylate0.87
Methyl 4-methylbenzo[d]thiazole-6-carboxylate0.86
2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate0.86

These compounds exhibit varying degrees of similarity based on their structural features, which may influence their biological activities and applications.

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